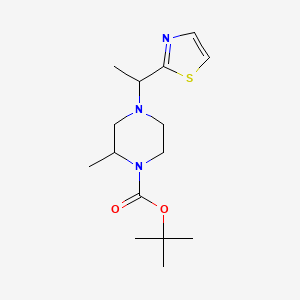![molecular formula C7H12N2O2 B3046806 1-Oxa-3,7-diazaspiro[4.5]decan-2-one CAS No. 1308384-36-2](/img/structure/B3046806.png)
1-Oxa-3,7-diazaspiro[4.5]decan-2-one
Vue d'ensemble
Description
“1-Oxa-3,7-diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C7H12N2O2 . It is also known as “1-oxa-3,7-diazaspiro [4.5]decan-2-one hydrochloride” with a CAS number of 1609395-61-0 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C7H12N2O2.ClH/c10-6-9-5-7 (11-6)2-1-3-8-4-7;/h8H,1-5H2, (H,9,10);1H and the canonical SMILES string C1CC2 (CNC1)CNC (=O)O2.Cl . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 192.64 g/mol. It has 3 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has a complexity of 183 and a topological polar surface area of 50.4 Ų .Applications De Recherche Scientifique
Antihypertensive Activity
1-Oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been synthesized and evaluated for their antihypertensive activity. For example, a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared and screened as antihypertensive agents, showing potential as alpha-adrenergic blockers, with some compounds exhibiting activity skewed towards alpha 1- or alpha 2-adrenoceptor antagonism (Caroon et al., 1981).
Neuroprotective Effects
Derivatives of this compound have been investigated for their neuroprotective effects, particularly in the context of brain edema and memory deficits. Compounds with potent inhibitory action on neural Ca-uptake demonstrated protective action against brain edema and ameliorated memory and learning deficits, suggesting a potential application in treating conditions related to brain function and cognitive impairment (Tóth et al., 1997).
Chronic Kidney Disease Treatment
Research on this compound derivatives has also extended to chronic kidney disease treatment. A particular derivative was identified as a highly potent soluble epoxide hydrolase (sEH) inhibitor, showing significant therapeutic potential in a rat model of chronic kidney disease by lowering serum creatinine levels (Kato et al., 2014).
M1 Muscarinic Agonists
Some derivatives have been synthesized for their potential as M1 muscarinic agonists. These compounds were evaluated for their binding affinities for M1 and M2 receptors and showed promise in in vivo muscarinic activity, including the amelioration of scopolamine-induced impairment in rat passive avoidance tasks, indicating their potential in treating cognitive disorders (Tsukamoto et al., 1995).
Synthetic and Medicinal Chemistry
The compound and its derivatives serve as key structural units in synthetic and medicinal chemistry, offering novel approaches to the synthesis of complex spiroaminal systems with significant biological activities. Their unique structural features make them valuable targets for chemical synthesis, providing insights into the development of new therapeutic agents with diverse pharmacological profiles (Sinibaldi & Canet, 2008).
Orientations Futures
While specific future directions for “1-Oxa-3,7-diazaspiro[4.5]decan-2-one” are not mentioned, related compounds have been studied for their potential in various inflammatory diseases and as inhibitors against protein tyrosine phosphatase 1B . These could potentially be areas of future research for “this compound”.
Mécanisme D'action
Target of Action
The primary target of 1-Oxa-3,7-diazaspiro[4.5]decan-2-one is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death .
Biochemical Pathways
The compound affects the necroptosis pathway . By inhibiting RIPK1, it prevents the downstream activation of this pathway, thereby blocking the process of programmed cell death .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . This can potentially be beneficial in the treatment of diseases where necroptosis plays a key role, such as certain inflammatory disorders and cancer metastasis .
Propriétés
IUPAC Name |
1-oxa-3,9-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-9-5-7(11-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOPTINKXWMLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289248 | |
| Record name | 1-Oxa-3,7-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1308384-36-2 | |
| Record name | 1-Oxa-3,7-diazaspiro[4.5]decan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-3,7-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



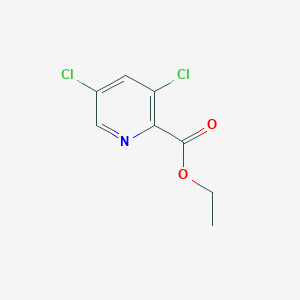


![Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-](/img/structure/B3046728.png)


![3-[(1-Methyl-1h-imidazol-2-yl)oxy]benzoic acid](/img/structure/B3046733.png)
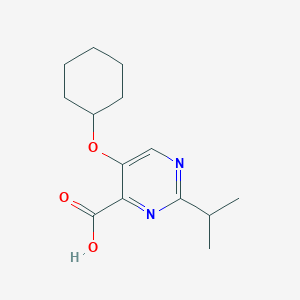
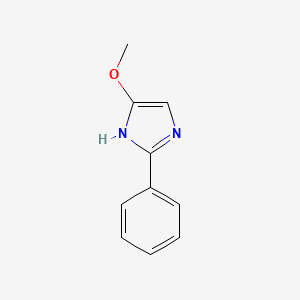
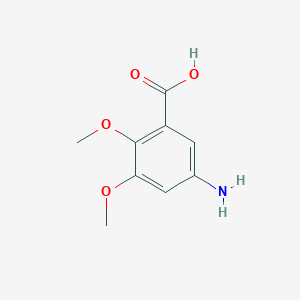
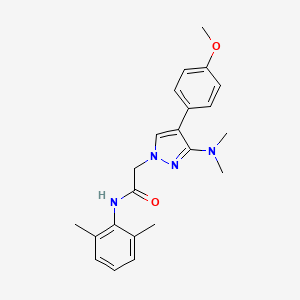
![Octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3046742.png)
![Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-](/img/structure/B3046744.png)
